molecular formula C16H15F3N2O3 B2811369 5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide CAS No. 1396811-93-0

5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide

Cat. No. B2811369
CAS RN: 1396811-93-0
M. Wt: 340.302
InChI Key: JNALBXVYGCZGHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Research has explored the biological activities and potential therapeutic applications of isoxazole compounds. For instance, certain isoxazole derivatives have shown promising anti-inflammatory and immunosuppressive properties. These compounds have been evaluated for their potential in treating rheumatic diseases by inhibiting key enzymes involved in disease progression. The mechanism involves the inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thereby affecting the proliferation of immune cells (Knecht & Löffler, 1998).

Herbicidal Activity

Isoxazole compounds have also been explored for their herbicidal activity. A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, designed by connecting pharmacophores of known herbicidal agents, found some derivatives to exhibit significant herbicidal effects against various weeds. This research demonstrated the potential of these compounds in agricultural applications, highlighting their ability to inhibit crucial plant enzymes (Sun et al., 2020).

Antimicrobial Properties

Synthetic efforts have led to the development of novel isoxazole-containing compounds with antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal pathogens, showing potential as new antimicrobial agents. The diversity of the synthesized compounds offers a broad spectrum of activity and a promising avenue for developing new drugs to combat resistant microbial strains (Akbari & Shah, 2019).

Carbonic Anhydrase Inhibition

Isoxazole-containing sulfonamides have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These compounds have shown potent inhibitory activity against several human carbonic anhydrase isoforms, suggesting potential applications in treating conditions like glaucoma, edema, and neurological disorders (Altug et al., 2017).

Synthesis and Chemical Properties

The synthesis and structural characterization of isoxazole derivatives, including methods for regioselective cycloaddition reactions, have been documented. These studies provide insights into the chemical behavior of isoxazole compounds and lay the groundwork for developing new synthetic routes for medicinal chemistry and material science applications (Schmidt et al., 2012).

properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-5-3-9(4-6-11)13(22)8-20-15(23)12-7-14(24-21-12)10-1-2-10/h3-7,10,13,22H,1-2,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALBXVYGCZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)isoxazole-3-carboxamide

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